Cas no 2012867-92-2 (1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine)

1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine is a fluorinated triazole derivative characterized by its unique structural features, including a trifluoromethyl group and a dimethylbutyl side chain. This compound exhibits potential utility in agrochemical and pharmaceutical applications due to its triazole core, which is known for biological activity. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, potentially improving bioavailability. Its rigid molecular framework may contribute to selective binding interactions, making it a candidate for further research in enzyme inhibition or receptor modulation. The compound's synthetic versatility allows for derivatization, enabling exploration of structure-activity relationships. Handling requires standard laboratory precautions due to its organic and potentially reactive nature.
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine structure
2012867-92-2 structure
Product name:1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
CAS No:2012867-92-2
MF:C8H13F3N4
MW:222.210831403732
CID:6122084
PubChem ID:165956085

1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
    • EN300-1111776
    • 2012867-92-2
    • Inchi: 1S/C8H13F3N4/c1-7(2,3-8(9,10)11)4-15-5-13-6(12)14-15/h5H,3-4H2,1-2H3,(H2,12,14)
    • InChI Key: PXMOGMLMHOPPHT-UHFFFAOYSA-N
    • SMILES: FC(CC(C)(C)CN1C=NC(N)=N1)(F)F

Computed Properties

  • Exact Mass: 222.10923092g/mol
  • Monoisotopic Mass: 222.10923092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 2.2

1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1111776-2.5g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1111776-0.05g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1111776-0.5g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1111776-10.0g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2
10g
$6450.0 2023-05-23
Enamine
EN300-1111776-10g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1111776-5g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1111776-1g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1111776-0.1g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1111776-1.0g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2
1g
$1500.0 2023-05-23
Enamine
EN300-1111776-5.0g
1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine
2012867-92-2
5g
$4349.0 2023-05-23

1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine Related Literature

Additional information on 1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine

1-(4,4,4-Trifluoro-2,2-Dimethylbutyl)-1H-1,2,4-Triazol-3-Amine: A Comprehensive Overview

The compound with CAS number 2012867-92-2, commonly referred to as 1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a trifluorinated alkyl group with a triazole amine moiety. The integration of these functional groups imparts distinctive chemical and physical properties that make it a valuable component in various applications.

Recent studies have highlighted the potential of this compound in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of high-performance polymers and coatings. The trifluorinated group contributes to enhanced thermal stability and chemical resistance, while the triazole amine moiety facilitates versatile reactivity. These attributes make it an ideal candidate for applications in aerospace and electronics industries where durability under extreme conditions is paramount.

In addition to its material science applications, this compound has also been investigated for its potential in pharmaceutical research. The triazole ring is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. By modifying the substituents on the triazole ring and the trifluorinated alkyl group, scientists have been able to design molecules with tailored pharmacokinetic profiles. Recent findings suggest that derivatives of this compound may exhibit promising anti-inflammatory and antioxidant activities.

The synthesis of 1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1,2,4-triazol-3-amine involves a multi-step process that combines principles from both organic and fluorine chemistry. Key steps include the preparation of the trifluorinated alkyl halide intermediate and subsequent coupling with the triazole amine core. This process requires precise control over reaction conditions to ensure high yields and purity. Innovations in catalytic methods have further streamlined the synthesis pathway, making it more accessible for large-scale production.

From an environmental standpoint, researchers have also examined the biodegradability and toxicity profiles of this compound. Initial studies indicate that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term environmental impact and develop strategies for safe disposal.

In conclusion, 1-(4,4,4-trifluoro-2,2-dimethylbutyl)-1H-1, 1H- 3-amino -triazole (CAS No.: 7758967) stands as a testament to the ingenuity of modern chemical synthesis. Its versatile structure continues to inspire new avenues of research across multiple disciplines. As advancements in synthetic methodologies and material characterization techniques unfold, , we can expect even more groundbreaking applications for this remarkable compound.

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